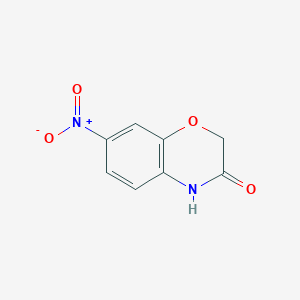

7-nitro-2H-1,4-benzoxazin-3(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHCFMAEHXPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377159 | |

| Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81721-86-0 | |

| Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-nitro-2H-1,4-benzoxazin-3(4H)-one is a nitro-substituted heterocyclic compound belonging to the benzoxazinone class. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance. While direct experimental data for the title compound is limited in publicly available literature, this guide consolidates information on its physicochemical characteristics, provides a plausible synthetic route with a detailed experimental protocol based on analogous compounds, and discusses the known biological activities of its derivatives, which suggest potential for anticancer and anti-inflammatory applications. The guide also presents diagrams of relevant signaling pathways that may be modulated by this class of compounds.

Chemical Properties

This compound is a small organic molecule with a molecular weight of 194.15 g/mol . Its chemical structure features a benzoxazine core with a nitro group at the 7-position, which is expected to influence its electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 194.15 g/mol | --INVALID-LINK-- |

| CAS Number | 81721-86-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Dark beige solid | --INVALID-LINK-- |

| Melting Point | 230-236 °C | --INVALID-LINK-- |

| Purity | ≥ 99% (HPLC) | --INVALID-LINK-- |

Solubility: Direct quantitative solubility data for this compound in common solvents is not readily available in the reviewed literature. However, the related compound, 2-methyl-3,1-(4H)-benzoxazin-4-one, is reported to be soluble in DMF and DMSO, but insoluble in water, acetone, and xylene. It is anticipated that this compound will exhibit similar solubility in polar aprotic solvents like DMSO and DMF.

Spectral Data: Specific spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound is not explicitly detailed in the available literature. However, extensive spectral characterization has been performed on its derivatives, particularly 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones. These studies provide expected ranges for key spectral features.

-

¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The methylene protons of the oxazine ring would likely appear as a singlet at approximately δ 4.5-5.0 ppm.

-

¹³C NMR: Carbonyl carbon is expected around δ 160-165 ppm. Aromatic carbons would appear in the δ 110-150 ppm region. The methylene carbon should be in the range of δ 65-70 ppm.

-

FT-IR (KBr): Characteristic peaks are anticipated for the C=O stretch (around 1750 cm⁻¹), C-N stretch, C-O-C stretch, and the aromatic C=C and C-H bonds. The nitro group would show strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Mass Spectrometry: The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z 194. The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the oxazine ring.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not directly reported, a general and plausible method can be inferred from the synthesis of its derivatives. One likely route involves the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on the synthesis of related benzoxazinone derivatives and should be optimized for the specific target compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent such as anhydrous acetone or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 equivalents), to the solution.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) and melting point analysis.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, a significant body of research exists on its derivatives, which have shown promising anticancer and anti-inflammatory properties. These studies provide valuable insights into the potential mechanisms of action for this class of compounds.

Anticancer Activity: Derivatives of this compound have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones have shown significant anti-proliferative and pro-apoptotic potential in HeLa (human cervical cancer) cells.[1] The pro-apoptotic activity suggests involvement of the apoptosis signaling pathway.

Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Anti-inflammatory Activity and Nrf2-HO-1 Pathway: Other derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated anti-inflammatory effects. These effects are often linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a key regulator of the cellular antioxidant response and plays a protective role against oxidative stress and inflammation.

Caption: The Nrf2-HO-1 signaling pathway in response to oxidative stress.

Conclusion

This compound is a compound of interest due to the established biological activities of its derivatives. While a complete experimental profile of the core compound is not yet available, this guide provides a solid foundation for researchers by summarizing its known physicochemical properties, proposing a viable synthetic route, and highlighting the potential signaling pathways it may influence. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide to 7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-86-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-nitro-2H-1,4-benzoxazin-3(4H)-one, with CAS number 81721-86-0, is a versatile heterocyclic compound. While primarily recognized as a key intermediate in organic synthesis, the broader 1,4-benzoxazin-3-one scaffold is of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the known biological significance of its derivatives. Although direct biological activity data for the title compound is not extensively available in public literature, its role as a precursor for a wide range of bioactive molecules makes it a compound of interest for drug discovery and development. This document details a robust synthesis protocol and summarizes the physicochemical properties of this compound. Furthermore, it explores the diverse pharmacological activities reported for its derivatives, including anticancer, anti-inflammatory, and anticonvulsant properties, thereby highlighting the therapeutic potential of this chemical scaffold.

Chemical and Physical Properties

This compound is a dark beige solid at room temperature.[1] Its chemical structure is characterized by a benzoxazine core with a nitro group at the 7-position, which enhances its reactivity and serves as a crucial handle for further chemical modifications.[1]

| Property | Value | Source |

| CAS Number | 81721-86-0 | [1] |

| Molecular Formula | C₈H₆N₂O₄ | [1] |

| Molecular Weight | 194.15 g/mol | [1] |

| Appearance | Dark beige solid | [1] |

| Melting Point | 230-236 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| IUPAC Name | This compound | |

| Synonyms | 7-Nitro-4H-benzo(1,4)oxazin-3-one | [1] |

Synthesis

A reliable method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with ethyl bromoacetate.

Experimental Protocol

Materials:

-

2-Amino-5-nitrophenol

-

Ethyl bromoacetate

-

Anhydrous potassium fluoride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF) for recrystallization

Procedure:

-

Under an inert atmosphere (argon), add ethyl bromoacetate (65 mmol) to a solution of anhydrous potassium fluoride (172.1 mmol) in 50 ml of anhydrous DMF.

-

Stir the solution for 30 minutes at room temperature.

-

Dissolve 2-amino-5-nitrophenol (65 mmol) in 25 ml of DMF and add it dropwise to the reaction mixture with stirring.

-

After the addition is complete, heat the reaction mixture to 70 °C and stir for 16-24 hours.

-

Pour the reaction mixture into 300 ml of an ice/water mixture with stirring, which results in the immediate formation of a yellow precipitate.

-

Filter the solid and dry it in vacuo.

-

Recrystallize the crude product from hot THF to yield tan crystals of this compound.

Expected Yield: Approximately 72.5%.

Spectral Data

| Data Type | Spectral Features |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 4.752 (s, 2H, CH₂), 7.0835 (d, J=8.73 Hz, 1H, ArH), 7.769 (d, J=2.44 Hz, 1H, ArH), 7.9185 (dd, J=2.525, 8.705 Hz, 1H, ArH) |

| ¹³C NMR (300 MHz, DMSO-d₆) | δ 66.560, 111.344, 115.776, 118.738, 134.464, 142.643, 142.861, 164.891 |

| Mass Spectrum (EI) | m/z 194 [M]⁺ |

Biological Significance of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have been the subject of extensive research, revealing a broad spectrum of biological activities. The 7-nitro group can be readily reduced to an amino group, which then serves as a versatile point for further derivatization, leading to a wide array of pharmacologically active compounds.

Anticancer Activity

Numerous derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated significant anticancer properties. For instance, novel 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been synthesized and evaluated for their activity against various human tumor cell lines. Certain compounds in these series have shown notable inhibitory activity against liver cancer cells, with IC₅₀ values in the micromolar range. Mechanistic studies suggest that these compounds can induce DNA damage, leading to apoptosis and activation of autophagy pathways.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one modified with a 1,2,3-triazole moiety have been investigated for their anti-inflammatory effects in microglial cells. These compounds have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines. The underlying mechanism is believed to involve the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.

Anticonvulsant Activity

A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, synthesized from 7-amino-2H-1,4-benzoxazin-3(4H)-one (which is derived from the title nitro compound), have been evaluated for their anticonvulsant activities. One of the most potent derivatives, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, exhibited a significant protective effect in the maximal electroshock (MES) test, with an ED₅₀ value of 31.7 mg/kg.

Applications in Drug Discovery and Development

This compound serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening. Its facile conversion to the corresponding amine allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The diverse biological activities exhibited by its derivatives underscore the potential of the 1,4-benzoxazin-3-one scaffold in the development of new therapeutic agents for a range of diseases, including cancer, neuroinflammatory disorders, and epilepsy.

Conclusion

This compound is a synthetically important molecule with a well-established protocol for its preparation. While direct biological data on this specific compound is limited, its role as a key precursor to a multitude of biologically active derivatives is extensively documented. The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent anticancer, anti-inflammatory, and anticonvulsant activities. This technical guide provides researchers and drug development professionals with the essential information on the synthesis and properties of this compound, highlighting its potential as a foundational element in the discovery of novel therapeutics. Further investigation into the biological profile of the core compound itself may yet reveal intrinsic activities of interest.

References

An In-depth Technical Guide to the Molecular Structure of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers, scientists, and drug development professionals interested in this heterocyclic scaffold.

Molecular Structure and Properties

This compound is a versatile organic compound featuring a benzoxazine core, which is a bicyclic heterocycle containing a benzene ring fused to an oxazine ring. The presence of a nitro group enhances its chemical reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₄ | [1][2] |

| Molecular Weight | 194.14 g/mol | [2] |

| CAS Number | 81721-86-0 | [1][2] |

| Appearance | Dark beige solid | [1] |

| Melting Point | 230-236 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| IUPAC Name | 7-nitro-4H-1,4-benzoxazin-3-one | [2] |

| Synonyms | 7-Nitro-4H-benzo(1,4)oxazin-3-one | [1] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Data for Related Compounds |

| FT-IR (KBr, cm⁻¹) | Peaks around 1750-1770 (C=O stretching) and 1624-1670 (aromatic C=C stretching).[3] |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons typically appear as doublets and multiplets in the range of δ 7.2-8.6 ppm. The chemical shifts are influenced by the substituents on the aryl ring.[3] |

| ¹³C NMR (CDCl₃, 75 MHz) | Carbonyl carbon signal appears around δ 159-164 ppm. Aromatic carbons resonate in the range of δ 116-157 ppm.[3] |

| ESI-MS | The molecular ion peak [M-H]⁻ is observed, confirming the molecular weight of the synthesized compounds.[3] |

Experimental Protocols

Synthesis of this compound

A reported synthesis of the title compound involves the reaction of 2-amino-5-nitrophenol with ethyl bromoacetate.[4]

Materials:

-

2-amino-5-nitrophenol

-

Ethyl bromoacetate

-

Anhydrous potassium fluoride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon atmosphere

Procedure:

-

To a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in anhydrous DMF (50 ml) under an argon atmosphere, add ethyl bromoacetate (7.2 ml, 65 mmol).[4]

-

Stir the resulting solution for 30 minutes at room temperature.[4]

-

Add 2-amino-5-nitrophenol to the reaction mixture.

-

The reaction is monitored for completion (details on reaction time and temperature were not specified in the available abstract).

-

Upon completion, the product, this compound, is isolated and purified (specific workup and purification procedures were not detailed in the available abstract).

General Synthesis of 2-Aryl-7-nitro-4H-benzo[d][3][4]oxazin-4-ones

A general method for the synthesis of 2-aryl substituted derivatives has been reported, which can be adapted for various analogs.[3]

Caption: General synthesis workflow for 2-aryl-7-nitro-4H-benzo[d][3][4]oxazin-4-ones.

Materials:

-

4-Nitroanthranilic acid

-

Substituted benzoyl chloride (2.0 equivalents)

-

Pyridine

Procedure:

-

4-Nitroanthranilic acid (1.0 equivalent) is reacted with the respective benzoyl chloride (2.0 equivalents) in pyridine.[3]

-

The reaction mixture is stirred under conditions suitable for cyclization (details on temperature and reaction time may vary depending on the specific benzoyl chloride used).

-

The resulting 2-aryl-7-nitro-4H-benzo[d][3][4]oxazin-4-one is then isolated and purified, with reported yields ranging from 63-86%.[3]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the public domain, research on structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives has revealed significant anti-inflammatory properties. These derivatives have been shown to modulate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.

The Nrf2-HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory effects.

Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to activate this pathway, leading to a reduction in pro-inflammatory mediators.

Caption: Proposed mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.

Applications and Future Directions

This compound serves as a crucial building block in medicinal chemistry and agrochemical synthesis.[1] Its derivatives have been investigated for a range of biological activities, including:

-

Anticancer and Antioxidant Properties: Certain 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones have demonstrated cytotoxic potential against cancer cell lines and possess antioxidant activity.[3]

-

Pharmaceutical Development: The benzoxazinone scaffold is present in various bioactive compounds, indicating its potential in the development of new therapeutic agents.[1]

-

Agrochemicals: This compound is an intermediate in the synthesis of herbicides.[1]

The reactivity of the nitro group and the versatile benzoxazinone core make this compound a promising starting material for the development of novel compounds with diverse pharmacological profiles. Future research could focus on the synthesis and biological evaluation of a wider range of derivatives to explore their full therapeutic potential, particularly in the areas of anti-inflammatory and anticancer drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6N2O4 | CID 2763830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one from 2-amino-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in pharmaceutical and agrochemical research.[1] The synthesis detailed herein starts from the readily available precursor, 2-amino-5-nitrophenol. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Synthesis Pathway Overview

The synthesis of this compound from 2-amino-5-nitrophenol is achieved through a one-pot reaction involving N-alkylation followed by intramolecular cyclization. The process utilizes ethyl bromoacetate as the alkylating agent and potassium fluoride as the base in a polar aprotic solvent, N,N-dimethylformamide (DMF). The reaction proceeds by the initial alkylation of the amino group of 2-amino-5-nitrophenol with ethyl bromoacetate, followed by a base-mediated intramolecular cyclization to form the benzoxazinone ring system.

Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of this compound.[2]

Materials:

-

2-Amino-5-nitrophenol

-

Ethyl bromoacetate

-

Anhydrous potassium fluoride

-

Anhydrous N,N-dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Argon gas

-

Standard laboratory glassware and apparatus

Procedure:

-

Under an inert argon atmosphere, add anhydrous potassium fluoride (10 g, 172.1 mmol) to 50 ml of anhydrous DMF in a reaction flask.

-

To this suspension, add ethyl bromoacetate (7.2 ml, 65 mmol) and stir the mixture for 30 minutes at room temperature.[2]

-

In a separate flask, dissolve 2-amino-5-nitrophenol (10 g, 65 mmol) in 25 ml of DMF.

-

Add the 2-amino-5-nitrophenol solution dropwise to the reaction mixture with continuous stirring.

-

After the addition is complete, heat the reaction mixture to 70°C and maintain stirring for 16-24 hours.[2]

-

Upon completion, pour the reaction mixture into 300 ml of an ice/water mixture while stirring. An immediate formation of a yellow precipitate should be observed.[2]

-

Collect the solid precipitate by filtration and dry it under a vacuum.

-

Recrystallize the crude product from hot THF to yield the purified this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the synthesis.

| Parameter | Value | Reference |

| Reactant Quantities | ||

| 2-Amino-5-nitrophenol | 10 g (65 mmol) | [2] |

| Ethyl bromoacetate | 7.2 ml (65 mmol) | [2] |

| Anhydrous potassium fluoride | 10 g (172.1 mmol) | [2] |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | [2] |

| Temperature | 70°C | [2] |

| Reaction Time | 16-24 hours | [2] |

| Product Characterization | ||

| Yield | 8.3 g (72.5%) | [2] |

| Appearance | Tan crystals | [2] |

| Melting Point | 227-230°C | [2] |

| Spectroscopic Data | ||

| ¹H NMR (300 MHz, DMSO-d₆) | δ 4.752 (s, 2H, CH₂), 7.0835 (d, J=8.73 Hz, 1H, ArH), 7.769 (d, J=2.44 Hz, 1H, ArH), 7.9185 (dd, J=2.525, 8.705 Hz, 1H, ArH) | [2] |

| ¹³C NMR (300 MHz, DMSO-d₆) | δ 66.560, 111.344, 115.776, 118.738, 134.464, 142.643, 142.861, 164.891 | [2] |

| Mass Spectrum (EI) | m/z 194 (M⁺) | [2] |

Visual Representations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Chemical Reaction

Caption: Overall chemical transformation for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one from 4-nitroanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a valuable intermediate in pharmaceutical and agrochemical research, starting from 4-nitroanthranilic acid. While a direct, one-pot synthesis from this starting material is not prominently documented in publicly available literature, this guide details a rational and chemically sound pathway involving key transformations. The synthesis proceeds through the formation of the crucial intermediate, 2-amino-5-nitrophenol.

I. Overall Synthesis Pathway

The proposed synthetic route from 4-nitroanthranilic acid to this compound is a four-step process. The initial step involves the decarboxylation of 4-nitroanthranilic acid to yield 2-nitroaniline. The subsequent step is the conversion of 2-nitroaniline to 2-amino-5-nitrophenol. This key intermediate then undergoes N-acylation with chloroacetyl chloride, followed by an intramolecular cyclization to afford the final product.

Caption: Proposed four-step synthesis of this compound.

II. Experimental Protocols

Step 1: Decarboxylation of 4-Nitroanthranilic Acid to 2-Nitroaniline (Hypothetical Protocol)

The decarboxylation of anthranilic acids can be achieved by heating, often in the presence of a catalyst or in a high-boiling solvent. For 4-nitroanthranilic acid, the electron-withdrawing nature of the nitro group may influence the reaction conditions.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, 4-nitroanthranilic acid is suspended in a high-boiling point solvent such as quinoline or nitrobenzene.

-

A catalytic amount of copper powder or copper(I) oxide is added to the suspension.

-

The mixture is heated to a temperature range of 200-250 °C. The reaction progress is monitored by the evolution of carbon dioxide, which can be bubbled through a solution of calcium hydroxide.

-

Upon completion of the reaction (cessation of gas evolution), the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with a suitable organic solvent like dichloromethane and washed with dilute hydrochloric acid to remove the basic solvent.

-

The organic layer is subsequently washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 2-nitroaniline is purified by recrystallization from a suitable solvent system, such as ethanol-water.

| Parameter | Value |

| Starting Material | 4-Nitroanthranilic Acid |

| Reagents | Copper powder (catalyst) |

| Solvent | Quinoline or Nitrobenzene |

| Reaction Temperature | 200-250 °C |

| Product | 2-Nitroaniline |

| Purification | Recrystallization (Ethanol-water) |

Step 2: Conversion of 2-Nitroaniline to 2-Amino-5-nitrophenol (Established Protocol)

The synthesis of 2-amino-5-nitrophenol from 2-aminophenol via formation of 2-methylbenzoxazole, followed by nitration and hydrolysis is a documented method. A similar conceptual pathway starting from 2-nitroaniline would involve reduction, protection, nitration, and deprotection. A more direct, albeit potentially lower-yielding approach, could involve diazotization of 2-nitroaniline followed by hydrolysis, though regioselectivity could be an issue. A plausible method involves the protection of the amino group, followed by hydroxylation and nitration, or vice-versa. For the purpose of this guide, a well-established route from a closely related precursor is presented.

Methodology (from o-aminophenol):

-

o-Aminophenol is reacted with urea in an acidic medium to form a benzoxazolone intermediate through cyclocondensation.

-

The benzoxazolone is then nitrated using a mixture of nitric acid and sulfuric acid.

-

The resulting 6-nitrobenzoxazolone undergoes alkaline hydrolysis to yield 2-amino-5-nitrophenol.

| Parameter | Value |

| Starting Material | o-Aminophenol, Urea |

| Reagents | Sulfuric acid, Nitric acid, Sodium hydroxide |

| Reaction Steps | Cyclocondensation, Nitration, Alkaline Hydrolysis |

| Product | 2-Amino-5-nitrophenol |

| Overall Yield | Approximately 80% |

| Purification | Recrystallization |

Step 3: N-Acylation of 2-Amino-5-nitrophenol with Chloroacetyl Chloride

This step involves the selective acylation of the amino group of 2-amino-5-nitrophenol with chloroacetyl chloride to form the key intermediate, N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

Methodology:

-

2-Amino-5-nitrophenol is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger. The mixture is cooled in an ice bath to 0 °C.

-

Chloroacetyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide can be purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 2-Amino-5-nitrophenol |

| Reagent | Chloroacetyl chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) or THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Product | N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide |

| Purification | Column chromatography or Recrystallization |

Step 4: Intramolecular Cyclization to this compound

The final step is an intramolecular Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group, displaces the chloride on the adjacent N-acetyl chain to form the 1,4-benzoxazinone ring.

Methodology:

-

The purified N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide from the previous step is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

A base, such as potassium carbonate or sodium hydride, is added to the solution to facilitate the deprotonation of the phenolic hydroxyl group.

-

The reaction mixture is heated to reflux and the progress of the cyclization is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

-

The crude this compound is then purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford the final product as a solid.

| Parameter | Value |

| Starting Material | N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide |

| Reagent | Potassium carbonate or Sodium hydride |

| Solvent | DMF or Acetone |

| Reaction Temperature | Reflux |

| Product | This compound |

| Purification | Recrystallization (Ethanol or Acetic Acid) |

III. Quantitative Data Summary

The following table summarizes the expected physicochemical properties of the key compounds in this synthesis. Please note that yields for the hypothetical steps are not provided.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Nitroanthranilic Acid | C₇H₆N₂O₄ | 182.13 | 268-270 | Yellow powder |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 71-73 | Orange-red needles |

| 2-Amino-5-nitrophenol | C₆H₆N₂O₃ | 154.12 | 206-208 | Brown powder |

| N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide | C₈H₇ClN₂O₄ | 230.61 | - | - |

| This compound | C₈H₆N₂O₄ | 194.15 | 230-236 | Dark beige solid |

IV. Reaction Mechanisms and Workflows

N-Acylation and Intramolecular Cyclization Workflow

The workflow for the final two steps of the synthesis, starting from the key intermediate 2-amino-5-nitrophenol, is depicted below. This highlights the process from the introduction of the chloroacetyl group to the formation of the heterocyclic ring.

Caption: Experimental workflow for the N-acylation and subsequent intramolecular cyclization.

Signaling Pathway of Intramolecular Cyclization

The mechanism of the final ring-closing reaction involves a base-mediated intramolecular nucleophilic substitution. The phenoxide ion, being a strong nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, leading to the formation of the six-membered heterocyclic ring and the elimination of a chloride ion.

Caption: Mechanism of the base-catalyzed intramolecular cyclization.

V. Conclusion

This technical guide provides a comprehensive, albeit partially theoretical, pathway for the synthesis of this compound from 4-nitroanthranilic acid. The outlined protocols are based on established and analogous chemical transformations, offering a solid foundation for researchers to develop a robust and efficient synthesis of this important heterocyclic compound. Further experimental optimization of the proposed initial steps will be crucial for maximizing the overall yield and purity of the final product.

A Comprehensive Technical Guide to 7-nitro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its scaffold is a key component in the development of novel therapeutic agents and agrochemicals. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and a summary of the biological activities associated with its structural class, including anticancer, antioxidant, and antifungal properties. While quantitative biological data for the parent compound is limited in the current literature, this document compiles relevant data from closely related derivatives to inform future research and development endeavors.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a nitro-substituted benzoxazinone. The presence of the nitro group and the lactam ring makes it a valuable synthon for further chemical modifications.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, 7-Nitro-4H-benzo[1][2]oxazin-3-one |

| CAS Number | 81721-86-0 |

| Molecular Formula | C₈H₆N₂O₄ |

| Molecular Weight | 194.15 g/mol |

| Appearance | Dark beige solid |

| Melting Point | 230-236 °C |

| SMILES | O=C1NC2=CC=C(C=C2OC1)--INVALID-LINK--=O |

| InChI | InChI=1S/C8H6N2O4/c11-8-9-6-2-1-5(10(12)13)3-7(6)14-4-8/h1-3H,4H2,(H,9,11) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with an appropriate C2 synthon, such as ethyl bromoacetate, followed by cyclization.

Materials:

-

2-amino-5-nitrophenol

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

N-Alkylation: To a solution of 2-amino-5-nitrophenol (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate.

-

Cyclization: Dissolve the crude intermediate in ethanol and add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Biological Activities of the Benzoxazinone Scaffold

While specific quantitative data for this compound is not extensively available, the broader class of benzoxazinone derivatives has been reported to exhibit a wide range of biological activities. The following sections summarize these findings for structurally related compounds.

Anticancer and Antioxidant Activity of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones

A study on a series of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones, which are structural isomers of the title compound, demonstrated significant anticancer and antioxidant activities.[1]

| Compound | Substitution | HeLa Cell Viability Inhibition (%) | DPPH Radical Scavenging (%) |

| 3a | 2-(p-tolyl) | 44.67 | - |

| 3c | 2-(4-chlorophenyl) | - | 85.93 |

| 3k | 2-styryl | 28.54 | - |

| Doxorubicin | (Standard) | - | - |

| BHT | (Standard) | - | 90.56 |

Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Various derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have been evaluated for their antifungal properties against several plant pathogenic fungi.

| Compound | Substitution | Antifungal Activity |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 2-ethyl | High |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | 2-ethyl, 7-fluoro | High |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 2-ethyl, 4-acetyl | High |

Anticonvulsant Activity of 7-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one, which can be synthesized from the title compound via reduction of the nitro group, have shown promising anticonvulsant effects.

| Compound | Substitution | MES Test ED₅₀ (mg/kg) |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 7-(4-fluorobenzylamino) | 31.7 |

Potential Signaling Pathway Modulation

While the direct interaction of this compound with specific signaling pathways has not been elucidated, studies on related benzoxazinone derivatives suggest potential mechanisms of action. For instance, some derivatives have been shown to modulate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.

Hypothesized Keap1-Nrf2 Pathway Modulation by Benzoxazinone Derivatives:

Caption: Proposed mechanism of Nrf2 activation by benzoxazinone derivatives.

Conclusion and Future Directions

This compound is a valuable chemical entity with significant potential for the development of new pharmaceuticals and agrochemicals. While the biological activities of its direct derivatives are well-documented, further investigation into the specific pharmacological profile of the parent compound is warranted. Future research should focus on quantitative in vitro and in vivo studies to determine its efficacy and mechanism of action in various disease models. Elucidating its interactions with key signaling pathways will be crucial for its development as a therapeutic agent. The synthetic accessibility and the reactive handles on the molecule make it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.

References

- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Spectroscopic Data of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for the compound 7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS No: 81721-86-0). Due to the limited availability of direct experimental spectra for this specific molecule in published literature, this guide combines confirmed properties with extrapolated spectroscopic data derived from closely related analogues. This approach offers a robust predictive model for its characterization.

Chemical and Physical Properties

This compound is a nitro-substituted benzoxazinone derivative.[1][2] Such compounds are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The nitro group enhances the reactivity of the molecule, making it a versatile building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81721-86-0 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₄ | [1][2] |

| Molecular Weight | 194.15 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 230-236 °C | [1] |

| Appearance | Dark beige solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ar-H (H-5) | ~8.4-8.5 | d | ~8.2-8.7 | The proton ortho to the nitro group and adjacent to the amide nitrogen is expected to be significantly deshielded. |

| Ar-H (H-6) | ~8.2-8.3 | dd | ~2.1, ~8.6 | This proton is coupled to both H-5 and H-8. |

| Ar-H (H-8) | ~8.5-8.6 | d | ~2.1-2.3 | The proton meta to the nitro group and ortho to the ether oxygen is expected at a high chemical shift. |

| O-CH₂ (H-2) | ~4.6-4.8 | s | - | Methylene protons adjacent to the ether oxygen and carbonyl group. |

| N-H (H-4) | ~10.5-11.5 | br s | - | The amide proton chemical shift can be broad and is solvent-dependent. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 75 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C-3) | ~164-166 | Carbonyl carbon of the lactam. |

| Ar-C (C-4a) | ~145-147 | Aromatic carbon bearing the ether oxygen. |

| Ar-C (C-5) | ~128-130 | Aromatic CH carbon. |

| Ar-C (C-6) | ~122-124 | Aromatic CH carbon. |

| Ar-C (C-7) | ~142-144 | Aromatic carbon bearing the nitro group. |

| Ar-C (C-8) | ~116-118 | Aromatic CH carbon. |

| Ar-C (C-8a) | ~120-122 | Aromatic carbon bearing the amide nitrogen. |

| O-CH₂ (C-2) | ~67-69 | Methylene carbon adjacent to the ether oxygen. |

Table 4: Predicted FT-IR and Mass Spectrometry Data

| Technique | Predicted Values | Notes |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch) ~1750-1770 (C=O stretch, lactam) ~1520-1540 (NO₂ asymmetric stretch) ~1340-1360 (NO₂ symmetric stretch) | Characteristic vibrational frequencies for the functional groups present in the molecule.[4] |

| Mass Spec (ESI-MS) | [M-H]⁻ at m/z ~193.03 | Electrospray ionization in negative mode is expected to show the deprotonated molecule.[4] |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of related benzoxazinone compounds.[4][5]

3.1. General Synthesis of Benzoxazinone Derivatives

A common route to synthesize the benzoxazinone core involves the reaction of an appropriate anthranilic acid derivative with a suitable reagent. For this compound, a plausible synthesis could start from 2-amino-5-nitrophenol and chloroacetyl chloride.

-

Materials: 2-amino-5-nitrophenol, chloroacetyl chloride, a suitable base (e.g., triethylamine or pyridine), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve 2-amino-5-nitrophenol in the chosen solvent.

-

Add the base to the solution and cool in an ice bath.

-

Slowly add chloroacetyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

3.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the key functional groups.

-

-

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using electrospray ionization (ESI) in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

-

Visualized Workflow

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a target compound.

Caption: Workflow for Synthesis and Characterization.

This guide provides a foundational understanding of the spectroscopic and chemical properties of this compound, tailored for professionals in the field of chemical and pharmaceutical research. The predictive data and detailed protocols offer a practical starting point for the synthesis and characterization of this and related compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6N2O4 | CID 2763830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 81721-86-0 | AChemBlock [achemblock.com]

- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the synthesis of various bioactive molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.752 | singlet | - | 2H | CH₂ |

| 7.0835 | doublet | 8.73 | 1H | ACH |

| 7.769 | doublet | 2.44 | 1H | ACH |

| 7.9185 | double doublet | 2.525, 8.705 | 1H | ACH |

Experimental Protocol

The following section details the synthetic procedure for this compound and the parameters for acquiring its ¹H NMR spectrum.

Synthesis of this compound[2]

To a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in 50 ml of anhydrous dimethylformamide (DMF) under an argon atmosphere, ethyl bromoacetate (7.2 ml, 65 mmol) was added. The resulting mixture was stirred for 30 minutes at room temperature. Subsequently, a solution of 2-amino-5-nitrophenol (10 g, 65 mmol) in 25 ml of DMF was added dropwise to the reaction mixture with continuous stirring.

Upon completion of the addition, the reaction was heated to 70°C and stirred for 16-24 hours. The reaction mixture was then poured into 300 ml of an ice/water mixture, which resulted in the immediate formation of a yellow precipitate. The solid product was collected by filtration and dried under vacuum. Recrystallization from hot tetrahydrofuran (THF) yielded 8.3 g (72.5%) of this compound as tan crystals.

¹H NMR Spectroscopy

The ¹H NMR spectrum was recorded on a 300 MHz NMR spectrometer. A sample of the synthesized compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum was acquired at room temperature, and the chemical shifts were referenced to the residual solvent peak.

Synthesis Pathway

The synthesis of this compound involves a one-pot reaction from 2-amino-5-nitrophenol and ethyl bromoacetate, facilitated by potassium fluoride in DMF. The logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the FT-IR Analysis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Due to its unique chemical structure, featuring a nitro group that enhances reactivity, this compound serves as a critical intermediate in the synthesis of novel bioactive molecules.[1] This document outlines the expected vibrational frequencies, a detailed experimental protocol for its synthesis and spectroscopic analysis, and visual workflows to aid in understanding the analytical process.

Predicted FT-IR Spectral Data

The following table summarizes the expected quantitative FT-IR data for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group | Reference |

| ~3200-3000 | Medium | N-H stretching | Amide (Lactam) | [2][3] |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching | Aromatic Ring | |

| ~2900-2800 | Weak | Aliphatic C-H stretching | Methylene (-CH₂-) | |

| ~1700-1670 | Strong | C=O stretching (Amide I) | Cyclic Amide (Lactam) | [2][4] |

| ~1610, 1580, 1470 | Medium-Weak | C=C stretching | Aromatic Ring | [5] |

| ~1550-1475 | Strong | Asymmetric NO₂ stretching | Nitro Group | [6][7] |

| ~1360-1290 | Strong | Symmetric NO₂ stretching | Nitro Group | [6][7] |

| ~1250 | Strong | Asymmetric C-O-C stretching | Aromatic Ether | [8][9][10] |

| ~1040 | Strong | Symmetric C-O-C stretching | Aromatic Ether | [8][9][10] |

| ~890-835 | Medium | C-N-O bending | Nitro Group | [7] |

Experimental Protocols

A detailed methodology is crucial for the reproducible synthesis and analysis of this compound. The following protocols are based on established methods for the synthesis of related benzoxazinone derivatives and standard FT-IR analytical procedures.

Synthesis of this compound

The synthesis of the title compound can be achieved from 2-amino-5-nitrophenol as a starting material.[11] A common route involves the reaction with an acetylating agent followed by cyclization.

Materials:

-

2-amino-5-nitrophenol

-

Chloroacetyl chloride

-

Potassium carbonate

-

Acetone

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

N-Chloroacetylation: Dissolve 2-amino-5-nitrophenol in acetone in a round-bottom flask. Add potassium carbonate to the mixture.

-

Cool the flask in an ice bath and add chloroacetyl chloride dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cyclization: After cooling, filter the mixture to remove inorganic salts. The solvent from the filtrate is then evaporated under reduced pressure.

-

The resulting crude product is refluxed in ethanol with a base (such as potassium carbonate) to facilitate intramolecular cyclization to form the this compound ring.

-

Purification: The product is precipitated by pouring the reaction mixture into cold water. The solid precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.

FT-IR Spectroscopic Analysis

The FT-IR spectrum of the synthesized solid compound is typically recorded using the KBr (potassium bromide) pellet method.

Materials and Equipment:

-

Synthesized this compound

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer (e.g., Thermo Nicolet, Perkin Elmer)

Procedure:

-

Sample Preparation: Dry the synthesized compound and KBr thoroughly to remove any moisture, which can interfere with the spectrum (showing broad O-H bands).

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet-forming die.

-

Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the resulting spectrum using the spectrometer software (e.g., baseline correction, smoothing if necessary) and identify the peak wavenumbers.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from the synthesis of the target compound to its characterization using FT-IR spectroscopy.

Caption: Workflow for Synthesis and FT-IR Analysis.

Correlation of Molecular Structure to IR Absorption

This diagram shows the relationship between the key functional groups of this compound and their corresponding characteristic regions in the infrared spectrum.

Caption: Functional Group to IR Spectrum Correlation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. IR spectrum: Ethers [quimicaorganica.org]

- 11. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitrobenzoxazinone Core: A Scaffolding for Potent Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

The nitrobenzoxazinone core, a heterocyclic scaffold featuring a fused benzene and oxazinone ring system with a nitro group substitution, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features have been exploited to develop a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of nitrobenzoxazinone-based compounds, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of the Nitrobenzoxazinone Core

The fundamental approach to synthesizing the 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one scaffold involves the reaction of 4-nitroanthranilic acid with various benzoyl chlorides.[2] This condensation reaction is typically carried out in the presence of a base, such as pyridine, to facilitate the formation of the benzoxazinone ring.[2] The general synthetic scheme allows for the introduction of a wide variety of substituents on the 2-aryl ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[2][3]

General Synthetic Protocol:

A solution of 4-nitroanthranilic acid (1 equivalent) in pyridine is treated with the desired benzoyl chloride (2 equivalents). The reaction mixture is then heated under reflux for a specified period. After cooling, the mixture is processed to isolate the crude product, which is subsequently purified by recrystallization or column chromatography to yield the target 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one derivative.[2]

Anticancer Activity of Nitrobenzoxazinone Derivatives

Nitrobenzoxazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2][4][5] The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][6][7]

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected nitrobenzoxazinone and related benzoxazinone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | HeLa | 28.54% inhibition at 10 µM | [2][4] |

| 3c | HeLa | 44.67% inhibition at 10 µM | [2][4] |

| 3k | HeLa | 38.92% inhibition at 10 µM | [2][4] |

| Compound 7 | HepG2 | < 10 | |

| Compound 15 | HepG2 | < 10 |

Antimicrobial Activity of Nitrobenzoxazinone Derivatives

In addition to their anticancer properties, derivatives of the benzoxazinone scaffold, including those with nitro substitutions, have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[8][9] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6][10][11][12]

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected benzoxazinoid derivatives against various microbial strains.

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| Pyridoxazinone | Enterococcus faecalis | 7.8–15.6 | [8] |

| Pyridoxazinone | Acinetobacter baumannii | 31.25–125 | [8] |

| Compound 2e | Candida albicans | 62.5 | [8] |

| Compound 2e | Candida glabrata | 62.5 | [8] |

| Compound 2e | Candida tropicalis | 62.5 | [8] |

Mechanisms of Action

The biological activities of nitrobenzoxazinone derivatives are attributed to their ability to modulate key cellular pathways, including those involved in cell proliferation and apoptosis.

Inhibition of the c-Myc Signaling Pathway

Several benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc oncogene.[13] These compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, which in turn downregulates its expression.[13] The inhibition of c-Myc, a key regulator of cell growth and proliferation, leads to the suppression of tumor cell growth and migration.[13]

Induction of Apoptosis

Nitrobenzoxazinone derivatives have been reported to induce apoptosis, or programmed cell death, in cancer cells.[2][5][14] This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[15][16] Key events in this pathway include the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.[17][18][19] Studies have shown that some benzoxazinone derivatives can increase the Bax/Bcl-2 ratio, promoting apoptosis.[14] Furthermore, the activation of key executioner caspases, such as caspase-3 and caspase-9, has been observed following treatment with these compounds.[20]

Detailed Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of nitrobenzoxazinone derivatives on cancer cell lines.[1][6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitrobenzoxazinone derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the nitrobenzoxazinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.

Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of nitrobenzoxazinone derivatives against microbial strains.[6][10][11][12]

Materials:

-

Microbial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Nitrobenzoxazinone derivative stock solution

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the nitrobenzoxazinone derivative in the liquid growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

The nitrobenzoxazinone core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, operating through mechanisms that include the inhibition of key oncogenic pathways and the induction of apoptosis. The synthetic accessibility of this core allows for extensive structural modifications, providing a rich platform for the optimization of biological activity and the development of next-generation drug candidates. Further research into the specific molecular targets and signaling pathways modulated by these compounds will undoubtedly pave the way for their clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 20. ijper.org [ijper.org]

A Technical Guide to the Discovery and History of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry. The document traces the historical synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one ring system and the subsequent development of its nitrated derivatives. Detailed experimental protocols for pivotal syntheses are provided, along with a summary of key quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the chemical and logical relationships.

Introduction: The Emergence of the Benzoxazinone Core

The 2H-1,4-benzoxazin-3(4H)-one ring system is a privileged scaffold found in a number of biologically active natural products. For instance, certain grasses produce phytoalexins, which are formed in vitro by the hydroxylation of (2H)-1,4-benzoxazin-3(4H)-one, and these compounds function as natural pesticides[1]. The versatile biological activities of benzoxazinone derivatives have made them attractive targets for synthetic chemists and drug discovery programs.

Early Synthesis of Nitro-Substituted 2H-1,4-benzoxazin-3(4H)-ones

The introduction of a nitro group onto the benzoxazinone core has been a subject of investigation for nearly a century, aiming to modulate the electronic and biological properties of the scaffold.

Pioneering Work: Nitration to the 6- and 6,8-Dinitro Derivatives

The earliest reports on the nitration of (2H)-1,4-benzoxazin-3(4H)-one date back to the late 1920s. In 1928, Newberry and Phillips described the nitration of the parent compound, which yielded the 6-nitro derivative and, upon further reaction, the 6,8-dinitro compound[1]. This was later corroborated by Balaban in 1929[1]. These early studies established the initial reactivity patterns of the benzoxazinone ring towards electrophilic aromatic substitution.

Synthesis of 7-Nitro Derivatives

The synthesis of the specific 7-nitro isomer of 2H-1,4-benzoxazin-3(4H)-one has been approached through two primary strategies: direct nitration of a pre-formed benzoxazinone ring and cyclization of a pre-nitrated precursor.

A significant advancement in the synthesis of this compound was reported in 2003 by Hanson et al. They found that direct nitration of (2H)-1,4-benzoxazin-3(4H)-one with a standard sulfuric acid/nitric acid mixture predominantly yielded the 6-nitro and 6,8-dinitro derivatives[2]. However, they developed a more selective method involving a nitrosation followed by nitration protocol using sodium nitrite and fuming nitric acid, which favored the formation of the 7-nitro compound[2].

An alternative and often more regioselective approach to synthesizing 7-substituted benzoxazinones involves the cyclization of an appropriately substituted precursor. For instance, the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one has been achieved by the reaction of 2-amino-4-nitrophenol with ethyl bromoacetate[3]. This strategy suggests that this compound could be similarly prepared from 2-amino-5-nitrophenol. The synthesis of 7-substituted benzoxazinones from such precursors has been documented, for example in the preparation of 7-benzylamino derivatives from 2-amino-5-nitrophenol.

Furthermore, the nitration of a 6-chloro-(2H)-1,4-benzoxazin-3(4H)-one was reported to yield the 6-chloro-7-nitro derivative, demonstrating that the electronic nature of existing substituents directs the position of further nitration[1].

Experimental Protocols

Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one from 2-amino-4-nitrophenol[3]

-

Step 1: Reaction of 2-amino-4-nitrophenol with ethyl bromoacetate. To a mixture of potassium fluoride (10.6 g, 182 mmol) in anhydrous dimethylformamide (55 ml), ethyl bromoacetate (7.76 ml, 72 mmol) was added, and the mixture was stirred at room temperature for 15 minutes.

-

Step 2: Cyclization. 2-amino-4-nitrophenol (10.79 g, 70.0 mmol) was then added, and the reaction mixture was heated to 55°C for 6 hours.

-

Work-up and Purification. The reaction mixture was cooled to room temperature, stirred for 12 hours, and then poured onto 300 ml of ice. The resulting solid was filtered, washed with water, and dried. The crude product was taken up in ethyl acetate and water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with water and 10% HCl, then dried over MgSO4. The solvent was removed in vacuo, and the solid was recrystallized from ethylene dichloride.

Synthesis of this compound by Direct Nitration[2]

-

Nitrosation followed by Nitration. (2H)-1,4-benzoxazin-3(4H)-one was treated with sodium nitrite in fuming nitric acid. This procedure was found to yield primarily the 7-nitro derivative.

Data Presentation

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

| 6-nitro-2H-1,4-benzoxazin-3(4H)-one | 2-amino-4-nitrophenol | 1. KF, Ethyl bromoacetate, DMF2. Heat | 27 | 221-223 | [3] |

| This compound | (2H)-1,4-benzoxazin-3(4H)-one | NaNO₂, fuming HNO₃ | Not specified | Not specified | [2] |

Visualizations

Synthetic Pathways

Caption: Synthetic routes to nitro-substituted 2H-1,4-benzoxazin-3(4H)-ones.

Logical Relationship of Nitration Products

References

A Technical Guide to the Potential Research Applications of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Audience: Researchers, Scientists, and Drug Development Professionals Core Focus: Exploring the synthetic accessibility and therapeutic potential of 7-nitro-2H-1,4-benzoxazin-3(4H)-one based on its structural features and the activities of related compounds.

Executive Summary

The this compound is a heterocyclic compound featuring a benzoxazinone core and a nitro functional group. While direct research on this specific molecule is limited, its structural components—the benzoxazinone scaffold and the nitroaromatic moiety—are well-characterized in medicinal chemistry. Benzoxazinone derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The nitro group, a potent electron-withdrawing group, is a known pharmacophore in various approved drugs and a key element in hypoxia-activated prodrugs, although it can also be a structural alert for toxicity.[3][4] This guide synthesizes available data on related structures to forecast the potential research applications, outlines detailed experimental protocols for synthesis and evaluation, and presents key biological pathways relevant to its potential mechanisms of action.

Synthesis and Characterization

The synthesis of the specific title compound is not widely reported, but its preparation can be logically inferred from established methods for similar benzoxazinone and nitroaromatic structures. A plausible synthetic route starts from 2-amino-5-nitrophenol.[5]

Proposed Synthetic Workflow

A common and effective method for constructing the 2H-1,4-benzoxazin-3(4H)-one ring system involves the reaction of an ortho-aminophenol derivative with an α-halo acetyl halide, such as chloroacetyl chloride, followed by intramolecular cyclization.